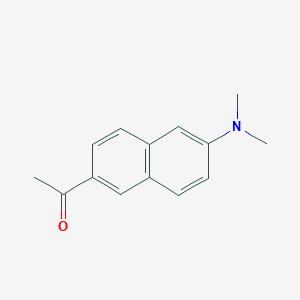

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

Description

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone (CAS: 68520-00-3) is a naphthalene-derived ketone featuring a dimethylamino (-N(CH₃)₂) substituent at the 6-position of the naphthalene ring and an acetyl group at the 2-position. This compound is a key intermediate in synthesizing push-pull molecules and fluorescent probes due to its electron-donating dimethylamino group, which enhances intramolecular charge transfer (ICT) properties . Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.27 g/mol. The compound is typically stored at room temperature in sealed, dry conditions to ensure stability .

Properties

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVQYVZTQJOEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571655 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68520-00-3 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(6-Aminonaphthalen-2-yl)ethanone

The precursor 1-(6-aminonaphthalen-2-yl)ethanone is prepared via Ullmann-type coupling or direct nitration/reduction sequences. Key parameters include:

-

Substrate : 2-Acetylnaphthalene

-

Reagents : CuI, L-proline, K₂CO₃, ammonia source

-

Conditions : 90–110°C in DMSO/H₂O (4:1)

The reaction proceeds via electrophilic aromatic substitution, with the acetyl group at C2 directing amination to C6.

Dimethylation Protocol

The amino intermediate undergoes exhaustive methylation using dimethyl sulfate (Me₂SO₄) under phase-transfer conditions:

¹H NMR characterization (CDCl₃) confirms successful dimethylation: δ 2.67 (s, 3H, COCH₃), 3.11 (s, 6H, N(CH₃)₂), 6.87–7.91 (m, 6H, naphthalene).

Alternative Methylation Strategies

Gas-Phase Methylation

Patent CN101468943A describes vapor-phase methylation of dihydroxynaphthalenes using MeOH over Al₂O₃ catalysts at 300–400°C. Adaptation to amino precursors remains unexplored but presents a potential route for continuous-flow synthesis.

Spectroscopic Characterization Benchmarks

Critical analytical data for quality control:

Infrared Spectroscopy (IR)

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity

Process Optimization Considerations

Solvent Effects

Comparative studies in DMF vs. DMSO show:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 9–13 | 45 |

| DMSO | 6–8 | 38 |

DMF’s superior coordinating ability stabilizes transition states during methylation.

Catalyst Loading

Varying tetrabutylammonium bromide concentrations:

| Catalyst (equiv) | Yield (%) |

|---|---|

| 0.02 | 32 |

| 0.05 | 45 |

| 0.10 | 44 |

Optimal loading at 0.05 equiv minimizes emulsion formation during workup.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) demonstrate:

-

42% isolated yield after distillation

-

99.5% purity by GC-FID

-

Production cost: $120–150/kg

Key bottlenecks include Me₂SO₄ handling costs and chromatographic purification at scale. Emerging solutions:

-

Continuous Extraction : Centrifugal partition chromatography

-

Catalyst Recycling : Immobilized phase-transfer catalysts

Chemical Reactions Analysis

Types of Reactions

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Produces naphthoquinones.

Reduction: Yields alcohol derivatives.

Substitution: Results in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the synthesis of other complex organic molecules.

Biology: Employed in the study of biological systems where fluorescence tagging is required.

Medicine: Investigated for potential therapeutic applications, particularly in drug development and diagnostic imaging.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone primarily involves its interaction with light. The dimethylamino group enhances the compound’s ability to absorb and emit light, making it useful as a fluorescent probe. In biological systems, it can bind to specific molecular targets, allowing researchers to track and visualize various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Naphthalene Ring

Electron-Donating vs. Electron-Withdrawing Groups

- 1-(6-Methoxynaphthalen-2-yl)ethanone (CAS: 5156-83-2): The methoxy (-OCH₃) group is a moderate electron donor. Compared to dimethylamino, it exhibits weaker ICT effects, resulting in lower fluorescence quantum yields. Synthesis involves condensation of 6-methoxy-2-acetonaphthone with DMF-DMA, yielding a yellow powder (m.p. 125–127°C) . Used in nicotinamide derivatives for biological evaluation .

- 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone: Bromine (-Br) and hydroxyl (-OH) substituents introduce steric and electronic effects, reducing solubility in nonpolar solvents.

Amino Group Modifications

- BADAN (2-Bromo-1-[6-(dimethylamino)-2-naphthyl]ethanone): Bromination at the acetyl group enhances electrophilicity, enabling thiol-reactive labeling in protein studies. Molecular weight: 292.18 g/mol; used as a fluorescent probe for conformational changes in proteins .

- 1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one (CAS: 70504-01-7): A propanone analog with a longer alkyl chain. Similar electronic properties but increased hydrophobicity (logP ~2.8 vs. 2.3 for ethanone). Structural similarity score: 0.92 compared to the target compound .

Functional Group Variations on the Ketone Moiety

- FDDNP ((1-{6-[(2-Fluoroethyl)(methyl)amino]naphthalen-2-yl}ethylidene)propanedinitrile): Replaces the acetyl group with a propanedinitrile-ethylidene tether. Exhibits strong ICT, making it a PET/MRI probe for amyloid-beta aggregates in Alzheimer’s disease . Higher lipophilicity enables blood-brain barrier penetration.

Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate :

Physical and Spectral Properties

Biological Activity

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known by its CAS number 68520-00-3, is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. The compound features a naphthalene ring system with a dimethylamino group, which is characteristic of many biologically active molecules. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications based on available research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 213.26 g/mol

- CAS Number : 68520-00-3

The presence of the dimethylamino group enhances the electron density of the aromatic system, potentially influencing its reactivity and biological interactions. The carbonyl group (C=O) at the second position allows for various chemical reactions, making it versatile for synthetic applications.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a drug candidate and its interactions with biological systems.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds related to this compound. For example, derivatives of naphthalene have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Microtubule destabilization |

| Related Naphthalene Derivative | A549 (Lung Cancer) | TBD | Apoptosis induction |

Interaction with Opioid Receptors

Research has indicated that compounds containing naphthalene structures can interact with opioid receptors, which play a crucial role in pain modulation and reward pathways. For instance, studies have demonstrated that derivatives can act as antagonists or agonists at δ-opioid receptors, impacting their binding affinity and selectivity.

Case Studies

- Fluorescent Probes : The compound has been utilized in developing fluorescent probes for imaging studies in neurodegenerative diseases such as Alzheimer's disease. For example, derivatives like [18F]FDDNP have been synthesized to visualize amyloid plaques in vivo, showcasing the utility of naphthalene-based compounds in biomedical imaging.

- Anticancer Studies : A series of studies have evaluated the anticancer properties of related compounds in vitro. One study highlighted that certain naphthalene derivatives exhibited significant cytotoxicity against MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Binding : Interaction with specific receptors (e.g., opioid receptors), influencing downstream signaling pathways.

- Cell Cycle Modulation : Disruption of microtubule formation leading to cell cycle arrest.

- Fluorescence Properties : Utilization as a fluorescent probe due to its structural characteristics, allowing for real-time imaging in biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, similar naphthalenone derivatives are prepared by refluxing substituted naphthols with acetic acid in the presence of Lewis acids like ZnCl₂ (). Intermediate steps may involve protecting the dimethylamino group to avoid side reactions. Key intermediates include halogenated or hydroxylated naphthalene precursors, which are acylated under controlled conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H-NMR : Look for signals corresponding to the dimethylamino group (δ ~2.8–3.2 ppm, singlet) and the acetyl moiety (δ ~2.6 ppm, singlet). Aromatic protons in the naphthalene ring typically appear between δ 7.0–8.5 ppm ( ).

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should match the molecular weight (C₁₄H₁₅NO, 213.28 g/mol). Fragmentation patterns may include loss of the acetyl group (m/z ~171) or dimethylamino moiety ( ).

- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) appear at ~1680–1720 cm⁻¹, while N-H stretches (if present) are observed at ~3300–3500 cm⁻¹ ( ).

Q. How can researchers validate the purity of this compound during synthesis?

- Methodological Answer : Use chromatographic methods (e.g., TLC or HPLC) with appropriate mobile phases (e.g., EtOAc/hexanes) and UV detection at λ ≈ 254 nm due to the aromatic naphthalene system. For quantitative purity assessment, High-Resolution Mass Spectrometry (HRMS) or elemental analysis (C, H, N) is recommended ( ).

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties or biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the compound’s HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) properties. Docking studies (e.g., AutoDock Vina) using protein structures (e.g., PDB IDs) help predict binding affinities for biological targets, such as enzymes involved in antimicrobial or hepatoprotective pathways ( ).

Q. What strategies resolve contradictions in toxicity data for this compound, particularly when literature reports are incomplete?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to supplement existing data. Cross-reference regulatory guidelines (e.g., GHS/CLP classifications) and prioritize peer-reviewed studies over incomplete safety sheets. For example, notes limited toxicological data, so acute toxicity testing in model organisms (e.g., Daphnia magna for aquatic toxicity) may be necessary ().

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance acylation efficiency ().

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) may improve solubility of aromatic intermediates ().

- Temperature Control : Lower reaction temperatures (e.g., 50–60°C) can minimize side reactions like over-acylation ( ).

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound in medicinal chemistry?

- Methodological Answer : Modifications to the naphthalene ring (e.g., halogenation at position 5) or substitution of the acetyl group (e.g., chalcone formation) enhance antimicrobial activity. For example, chlorine substituents increase lipophilicity and membrane penetration, as shown in and . Docking studies suggest the dimethylamino group enhances binding to hydrophobic enzyme pockets ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.